3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876649 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876649 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity. The synthetic routes may vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of MFCD32876649 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of advanced equipment and techniques to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876649 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876649 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of MFCD32876649 depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Wissenschaftliche Forschungsanwendungen
MFCD32876649 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing complex molecules. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, MFCD32876649 is investigated for its potential therapeutic properties and as a diagnostic tool. In industry, it is used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of MFCD32876649 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32876649 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.
Uniqueness: MFCD32876649 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability, reactivity, and versatility set it apart from other similar compounds, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C9H7F3N4 |
---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
5-[6-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,(H3,13,15,16) |
InChI-Schlüssel |
SVGQXANXJATZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.